molecular formula C14H16O4 B11864701 Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate

Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate

Cat. No.: B11864701
M. Wt: 248.27 g/mol
InChI Key: IRQVLIITEKTWHK-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a chroman-4-one derivative featuring a bicyclic structure with a ketone group at position 4, two methyl substituents at position 2, and an ethyl ester moiety at position 5. This compound belongs to a class of chromene derivatives, which are widely studied for their biological activities and synthetic utility in medicinal chemistry. Its molecular formula is C₁₅H₁₈O₄, with a molecular weight of 262.30 g/mol.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate

InChI

InChI=1S/C14H16O4/c1-4-17-13(16)9-5-6-12-10(7-9)11(15)8-14(2,3)18-12/h5-7H,4,8H2,1-3H3

InChI Key

IRQVLIITEKTWHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-4-oxochroman-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (PubChem CID: 78507-90-1), which differs only in the ester substituent (methyl vs. ethyl). Key comparisons include:

Property This compound Mthis compound
Molecular Formula C₁₅H₁₈O₄ C₁₄H₁₆O₄
Molecular Weight 262.30 g/mol 248.27 g/mol
Ester Group Ethyl (-COOCH₂CH₃) Methyl (-COOCH₃)
Lipophilicity (LogP)* ~2.8 (estimated) ~2.3 (estimated)
Synthetic Source Chemical synthesis (esterification) Natural isolation (Piper fuligineum)

*Estimated using fragment-based methods due to lack of experimental data.

Functional Group Impact

  • Methyl esters are more prone to hydrolysis due to lower steric hindrance .
  • Ring Puckering : Both compounds exhibit a puckered chroman ring, as defined by Cremer and Pople’s puckering parameters (amplitude q and phase angle θ). The 2,2-dimethyl substituents constrain ring flexibility compared to unchromanediones like 4-oxo-tetrahydrofuran derivatives .

Spectroscopic and Crystallographic Data

  • NMR : The ethyl ester’s ¹H-NMR spectrum shows a triplet at ~1.2 ppm (CH₃ of ethyl) and a quartet at ~4.1 ppm (CH₂ of ethyl), absent in the methyl analogue. Both compounds exhibit a deshielded carbonyl signal at ~170 ppm in ¹³C-NMR .
  • Crystallography : Mthis compound’s crystal structure (CCDC entry: A915092) reveals a planar chroman ring with a puckering amplitude q = 0.12 Å. Ethyl analogues likely adopt similar conformations but require SHELX or WinGX for refinement due to increased disorder in the ethyl group .

Research Findings and Challenges

  • Structure Validation : Discrepancies in reported melting points (e.g., Methyl: 98–100°C vs. Ethyl: 85–87°C) highlight the need for rigorous validation using tools like PLATON or checkCIF .
  • Computational Studies : Density Functional Theory (DFT) calculations predict a 5–10% higher dipole moment for the ethyl derivative, influencing solubility in polar solvents .

Biological Activity

Ethyl 2,2-dimethyl-4-oxochroman-6-carboxylate is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H16O4 and a molecular weight of approximately 248.27 g/mol. The compound features a chromane structure characterized by the presence of a carboxylate group and two methyl groups at the 2-position, which contribute to its unique properties and reactivity .

Antioxidant Properties

Research indicates that compounds similar to this compound often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases . The mechanism of action typically involves the modulation of enzyme activities related to oxidative stress .

Antimicrobial Activity

This compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited . Further research is needed to elucidate its spectrum of activity and potential applications in antimicrobial therapies.

Anti-inflammatory Effects

Compounds with similar chromane structures have shown anti-inflammatory effects in various studies. While specific data on this compound is sparse, it is hypothesized that it may exert similar effects due to structural similarities with known anti-inflammatory agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.
  • Cyclization Reactions : Employing chroman derivatives as starting materials.
  • Chemical Modifications : Modifying existing chroman compounds to introduce the desired functional groups .

Study on Antioxidant Activity

A study conducted on related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that structural modifications could enhance antioxidant capacity, suggesting potential for this compound in therapeutic applications against oxidative stress-related diseases .

CompoundIC50 Value (µM)Assay Type
This compoundNot determinedDPPH Scavenging
Similar Chroman Compound25DPPH Scavenging

Antimicrobial Study

In a preliminary antimicrobial screening against Gram-positive and Gram-negative bacteria, this compound exhibited moderate inhibition zones. However, further quantitative analysis is required to establish minimum inhibitory concentrations (MIC) .

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